molecular formula C12H13N3O B7629178 1-(3-Cyanophenyl)-3-cyclobutylurea

1-(3-Cyanophenyl)-3-cyclobutylurea

Cat. No.: B7629178
M. Wt: 215.25 g/mol
InChI Key: SMCOHFJWDHRBLG-UHFFFAOYSA-N
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Description

1-(3-Cyanophenyl)-3-cyclobutylurea is an organic compound that features a cyanophenyl group attached to a cyclobutylurea moiety

Properties

IUPAC Name

1-(3-cyanophenyl)-3-cyclobutylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c13-8-9-3-1-6-11(7-9)15-12(16)14-10-4-2-5-10/h1,3,6-7,10H,2,4-5H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCOHFJWDHRBLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)NC2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Cyanophenyl)-3-cyclobutylurea typically involves the reaction of 3-cyanophenyl isocyanate with cyclobutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-Cyanophenyl isocyanate+CyclobutylamineThis compound\text{3-Cyanophenyl isocyanate} + \text{Cyclobutylamine} \rightarrow \text{this compound} 3-Cyanophenyl isocyanate+Cyclobutylamine→this compound

The reaction is usually performed in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-Cyanophenyl)-3-cyclobutylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the cyanophenyl group.

    Reduction: Reduced derivatives of the cyanophenyl group.

    Substitution: Substituted derivatives with various functional groups replacing the cyanophenyl group.

Scientific Research Applications

1-(3-Cyanophenyl)-3-cyclobutylurea has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents.

    Materials Science: The compound’s structural properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 1-(3-Cyanophenyl)-3-cyclobutylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Cyanophenyl)-3-cyclopropylurea: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.

    1-(3-Cyanophenyl)-3-cyclohexylurea: Similar structure but with a cyclohexyl group instead of a cyclobutyl group.

Uniqueness

1-(3-Cyanophenyl)-3-cyclobutylurea is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

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